molecular formula C7H13NO3 B13246381 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid

Cat. No.: B13246381
M. Wt: 159.18 g/mol
InChI Key: RLZNLTDCSCIJQI-UHFFFAOYSA-N
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Description

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid (CAS 1852740-08-9) is a chemical building block based on an azetidine scaffold. Azetidines are saturated, four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry for their role as constrained linkers and bioisosteres in drug discovery programs. This compound features a carboxylic acid functional group, making it a versatile intermediate for conjugation and further synthetic modification, such as amide bond formation. The 3-methoxy-3-methyl substitution on the azetidine ring influences the ring's conformation and physicochemical properties, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of candidate molecules. Azetidine derivatives have been prominently featured in recent research, including the optimization of potent antitrypanosomal agents and as key structural components in the development of novel, macrocyclic dual MERTK/AXL kinase inhibitors for potential cancer therapy . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile synthon for constructing novel molecules in hit-to-lead and lead optimization campaigns.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-(3-methoxy-3-methylazetidin-1-yl)acetic acid

InChI

InChI=1S/C7H13NO3/c1-7(11-2)4-8(5-7)3-6(9)10/h3-5H2,1-2H3,(H,9,10)

InChI Key

RLZNLTDCSCIJQI-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC(=O)O)OC

Origin of Product

United States

Preparation Methods

Step 1: Azetidine Ring Construction

  • The azetidine ring can be synthesized via intramolecular nucleophilic substitution or cyclization of amino alcohols . For example, a suitable precursor such as 3-methoxy-3-methylazetidin-1-ol can be prepared through reductive cyclization of appropriate amino aldehydes or ketones.

  • Alternatively, cyclization of amino esters or amino acids under dehydrating conditions can yield the azetidine core. This method is supported by the synthesis of azetidines via strain-promoted cyclization of N-alkyl amino acids.

Step 2: Introduction of the Acetic Acid Group

  • The amino group of the azetidine can be functionalized with an acetic acid moiety through amide or ester formation . This involves carboxylation reactions or oxidative cleavage of suitable intermediates.

  • A typical route involves nucleophilic substitution of a halogenated precursor with a carboxylate ion, followed by hydrolysis to yield the free acid.

Methylation and Methoxy Group Incorporation

The methoxy group at the 3-position can be introduced via methylation of hydroxyl groups or etherification :

  • Methylation of azetidinols using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

  • Alternatively, O-methylation of a hydroxyl precursor can be performed under mild conditions to prevent ring opening or degradation.

Research Findings and Data Table

Step Reagents & Conditions Purpose References
Ring synthesis Amino alcohols, dehydrating agents Azetidine core formation Patent WO2014071596A1
Methylation Methyl iodide, potassium carbonate Incorporate methoxy group Patent WO2014071596A1
Carboxylation CO₂, base Attach acetic acid group Patent WO2014071596A1

Alternative Synthetic Routes

Recent advancements suggest metal-free, flow-based syntheses for similar azetidine derivatives, emphasizing sustainability and efficiency. For example, a continuous-flow process for constructing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid** demonstrates the potential for scalable, environmentally friendly synthesis, which could be adapted for the target compound.

Flow Synthesis Approach

  • Step 1: Formation of azetidine ring via cyclization under flow conditions, utilizing precursors like amino acids or amino alcohols.

  • Step 2: In situ methylation and oxidation steps to install the methoxy and acetic acid functionalities, respectively.

  • Advantages: Higher yields, reduced waste, safer handling of intermediates, and simplified purification.

Summary of Key Research Findings

  • The patent WO2014071596A1 describes a method for synthesizing benzofuran derivatives with efficient recovery and minimal raw material consumption, emphasizing recycling of solvents and mild reaction conditions .

  • The patent WO2018008929A1 highlights amidation reactions using coupling reagents like EDCI and DCC, which are applicable for attaching the acetic acid group to azetidine derivatives.

  • The study published in Green Chemistry (2020) demonstrates a metal-free, flow-based synthesis for related heterocyclic compounds, indicating a promising route for sustainable synthesis of azetidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using reagents like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The methoxy and methyl groups can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its azetidine moiety, which distinguishes it from other acetic acid derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties Reference
2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid C₇H₁₃NO₃ 159.18 Azetidine, methoxy, acetic acid Novel compound; potential drug scaffold
2-(3-Methylazetidin-1-yl)acetic acid hydrochloride C₆H₁₂ClNO₂ 165.62 Azetidine, acetic acid, hydrochloride Undisclosed; commercial availability
3-Methoxyphenylacetic acid C₉H₁₀O₃ 166.18 Phenyl, methoxy, acetic acid Organic synthesis intermediate
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Bromo, methoxy, phenyl, acetic acid Synthesis of Combretastatin A-4
2-((E)-5-(4-Methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid C₁₃H₁₁NO₅S 293.29 Thiazolidinedione, methoxy, acetic acid Antiproliferative activity
Key Observations:

Azetidine vs. Phenyl Rings : The azetidine ring in the target compound introduces significant conformational strain compared to the phenyl rings in 3-methoxyphenylacetic acid or brominated analogues. This strain may enhance reactivity or alter binding affinity in biological systems .

In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the electron-withdrawing bromo group increases acidity, while the methoxy group donates electrons, creating a polarized structure .

Biological Relevance : Thiazolidinedione derivatives (e.g., Table 1, row 5) are established antidiabetic agents, highlighting how ring systems (e.g., azetidine vs. thiazolidinedione) dictate pharmacological activity .

Physicochemical Properties

Table 2: Predicted Physicochemical Data
Compound Name Predicted CCS ([M+H]⁺, Ų) Solubility (LogP) Hydrogen Bonding Capacity
This compound 135.6 Moderate (estimated) Donor: 2; Acceptor: 5
3-Methoxyphenylacetic acid N/A Low (LogP ~1.5) Donor: 1; Acceptor: 3
2-(3-Bromo-4-methoxyphenyl)acetic acid N/A Low (LogP ~2.1) Donor: 1; Acceptor: 3
  • Solubility : The azetidine ring’s polarity may improve aqueous solubility compared to phenylacetic acid derivatives, which have higher LogP values .

Biological Activity

2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and implications for research and medicine.

Chemical Structure and Properties

The compound features a unique azetidine ring substituted with a methoxy and methyl group, which influences its chemical reactivity and biological activity. The methoxy group enhances solubility and interaction with biological targets, while the azetidine structure provides a framework for diverse interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets. The azetidine ring can engage with various enzymes or receptors, leading to alterations in biological pathways. The presence of the methoxy group may further enhance binding affinity and specificity, although detailed studies are required to elucidate the exact molecular interactions involved.

Biological Activity Summary

The compound has been investigated for several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potent anticancer properties. For instance, related compounds have shown significant antiproliferative effects in human breast cancer cell lines, with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Some studies indicate potential antimicrobial activity against various pathogens, although specific data on this compound remains limited.

Table 1: Biological Activities of this compound

Activity Description Reference
AnticancerExhibits potent activity in MCF-7 cells (IC50 ~0.075 µM)
AntimicrobialPotential against bacterial strains (specific data limited)
Enzyme ModulationInteraction with specific enzymes influencing metabolic pathways

Case Study 1: Anticancer Activity

In a study examining the effects of azetidine derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation effectively. The study utilized the AlamarBlue assay to evaluate viability in MCF-7 breast cancer cells, demonstrating a significant reduction in viable cells at concentrations as low as 0.075 µM .

Case Study 2: Enzyme Interaction

Research has indicated that compounds similar to this compound can modulate enzyme activity. For example, interactions with specific metabolic enzymes have been documented, suggesting potential applications in metabolic disorders or drug metabolism.

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